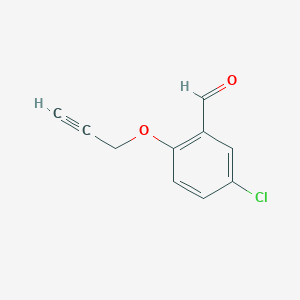

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol . This compound is characterized by the presence of a chloro group, a propynyloxy group, and a benzenecarbaldehyde moiety. It is commonly used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 5-chloro-2-(2-propynyloxy)benzoic acid.

Reduction: Formation of 5-chloro-2-(2-propynyloxy)benzyl alcohol.

Substitution: Formation of 5-methoxy-2-(2-propynyloxy)benzenecarbaldehyde or similar substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. It serves as a precursor for various derivatives that exhibit antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A series of derivatives synthesized from this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited activity comparable to established antibiotics, showcasing the compound's potential in developing new antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

Biochemical Research

The compound is utilized in biochemical assays due to its ability to modify proteins through electrophilic reactions. It is particularly useful in proteomics research for labeling and studying protein interactions.

Application Example: Protein Labeling

this compound was employed to label specific proteins in cell lysates, allowing researchers to track protein expression and modifications over time. This application is critical for understanding disease mechanisms at the molecular level .

Material Science

In material science, this compound has been explored as a building block for synthesizing polymers and advanced materials with unique properties.

Case Study: Polymer Synthesis

Research demonstrated that copolymers derived from this compound exhibited enhanced thermal stability and mechanical properties compared to traditional materials. These findings suggest potential applications in creating durable materials for industrial use .

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. Preliminary studies indicate that the compound can cause skin and eye irritation, necessitating appropriate handling precautions during laboratory use .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is largely dependent on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through its functional groups. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-hydroxybenzaldehyde: Shares the chloro and aldehyde groups but lacks the propynyloxy group.

2-(2-Propynyloxy)benzaldehyde: Lacks the chloro group but contains the propynyloxy and aldehyde groups.

5-Chloro-2-methoxybenzaldehyde: Contains a methoxy group instead of the propynyloxy group.

Uniqueness: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is unique due to the presence of both the chloro and propynyloxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Eigenschaften

IUPAC Name |

5-chloro-2-prop-2-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOACCUDQZMTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377486 |

Source

|

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224317-64-0 |

Source

|

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.